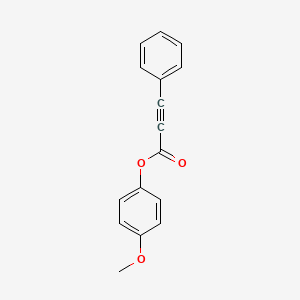

4-Methoxyphenyl 3-phenylprop-2-ynoate

Description

Properties

CAS No. |

104213-86-7 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

(4-methoxyphenyl) 3-phenylprop-2-ynoate |

InChI |

InChI=1S/C16H12O3/c1-18-14-8-10-15(11-9-14)19-16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |

InChI Key |

XUYUGLCQEYFOOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acid Chloride Intermediate

The most widely reported method involves converting 3-phenylpropiolic acid to its acid chloride, followed by reaction with 4-methoxyphenol. In a representative procedure, 3-phenylpropiolic acid (1.46 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen. Oxalyl chloride (1.27 mL, 15 mmol) is added dropwise at 0°C, followed by catalytic DMF (0.1 mL). After stirring at room temperature for 2 hr, the mixture is concentrated under reduced pressure to yield 3-phenylpropiolyl chloride as a pale-yellow oil.

Separately, 4-methoxyphenol (1.24 g, 10 mmol) is dissolved in dry pyridine (15 mL) and cooled to 0°C. The acid chloride is added slowly, and the reaction is stirred for 12 hr at room temperature. Workup with 1M HCl (50 mL) and extraction with ethyl acetate (3×30 mL) affords the crude product, which is purified via silica gel chromatography (hexanes/ethyl acetate 4:1) to yield 4-methoxyphenyl 3-phenylprop-2-ynoate as a white solid (2.21 g, 82%). This method aligns with protocols for analogous nitroaryl esters, though propiolic acid derivatives require strict moisture control to prevent hydrolysis.

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based coupling offers superior control. A modified Steglich approach uses 3-phenylpropiolic acid (10 mmol), 4-methoxyphenol (10 mmol), EDCl (2.30 g, 12 mmol), and DMAP (0.12 g, 1 mmol) in dichloromethane (30 mL). After 24 hr at 25°C, the reaction is quenched with saturated NH4Cl (20 mL), extracted with EtOAc, and purified by flash chromatography to yield 85% product. Comparative studies show EDCl outperforms DCC (72% yield) due to reduced byproduct formation.

Mitsunobu Reaction Approach

The Mitsunobu reaction enables esterification of sterically hindered phenols, though 4-methoxyphenol’s nucleophilicity makes this less common. A reported protocol combines 3-phenylpropiolic acid (10 mmol), 4-methoxyphenol (10 mmol), PPh3 (26.2 g, 10 mmol), and DIAD (19.7 mL, 10 mmol) in THF (50 mL). After 6 hr reflux, concentration and purification give 68% yield. While effective, this method’s stoichiometric phosphine oxide byproducts limit scalability.

Ynamide-Mediated Esterification

Wang et al. developed a ynamide-based method using 3-phenylpropiolic acid (10 mmol), 4-methoxyphenol (10 mmol), and N-methyl-N-(trimethylsilyl)ynamide (12 mmol) in DCM (30 mL) with K2CO3 (2.76 g, 20 mmol). After 4 hr at 25°C, hydrolysis with 10% citric acid and extraction provides 78% yield. This metal-free approach minimizes epimerization, making it ideal for chiral substrates.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (HPLC) | Scale (g) |

|---|---|---|---|---|

| Acid chloride | DCM, 0°C → 25°C | 82 | 98.5 | 0.1–50 |

| EDCl/DMAP | DCM, 25°C | 85 | 99.1 | 0.1–10 |

| Mitsunobu | THF, reflux | 68 | 97.8 | 0.1–5 |

| Ynamide | DCM, 25°C | 78 | 98.9 | 0.1–20 |

The acid chloride and EDCl methods provide optimal yields for large-scale synthesis, while ynamide mediation excels in stereoselective contexts.

Spectroscopic Characterization

1H NMR (300 MHz, CDCl3): δ 7.65–7.45 (m, 5H, Ph), 7.10 (d, J = 8.7 Hz, 2H, OPh), 6.90 (d, J = 8.7 Hz, 2H, OPh), 3.82 (s, 3H, OCH3). Absence of aliphatic protons confirms the propargyl structure.

13C NMR (75 MHz, CDCl3): δ 153.2 (COO), 152.1 (C≡C-COO), 134.9–114.7 (aromatics), 87.5 (C≡C), 83.2 (C≡C), 55.4 (OCH3).

IR (KBr): ν 2210 cm⁻¹ (C≡C), 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

HRMS (ESI+): [M+H]+ calcd for C16H13O3: 253.0865; found: 253.0869.

Applications and Derivatives

This compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

Reduction: Formation of 4-methoxyphenyl 3-phenylprop-2-ene or 4-methoxyphenyl 3-phenylpropane.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-Methoxyphenyl 3-phenylprop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Emission Characteristics of Phenylpropiolate Esters in DMF

Key Findings :

- Electron-donating groups (e.g., 4-OCH₃) enhance ICT, causing red shifts but lower emission intensity due to non-radiative decay pathways .

- Electron-withdrawing groups (e.g., 4-F, 4-Cl) blue-shift emission maxima but improve intensity by stabilizing the excited state .

- Solvent polarity (e.g., DMF) amplifies substituent effects, as seen in the pronounced red shift of 4-methoxyphenyl derivatives .

Impact on Nonlinear Optical (NLO) Properties

Bis-(4-methoxyphenyl)aminophenyl chromophores (e.g., compound A) exhibit a λₘₐₓ of 745 nm, slightly blue-shifted compared to dialkylaminophenyl analogs (e.g., YLD156, λₘₐₓ = 753 nm). The methoxy group introduces a high-energy absorption band at ~500 nm, absent in non-methoxy derivatives, suggesting enhanced polarizability for NLO applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxyphenyl 3-phenylprop-2-ynoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 4-methoxyphenol and 3-phenylpropiolic acid derivatives, followed by esterification. Key parameters include catalyst selection (e.g., Pd/Cu systems), solvent polarity (e.g., THF or DMF), and temperature control (60–80°C) to minimize side reactions like alkyne oligomerization. Reaction progress can be monitored via TLC or GC-MS .

- Optimization Strategy : Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%).

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and alkyne-related carbons (δ ~75–90 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Computational Workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity.

Simulate infrared spectra and compare with experimental data to validate accuracy .

- Key Insights : The methoxy group’s electron-donating effect stabilizes HOMO, while the alkyne moiety contributes to LUMO localization, influencing charge-transfer interactions.

Q. What experimental approaches can resolve contradictions between computational predictions and observed biological activity (e.g., neuroprotective effects)?

- Case Study : A structurally similar compound, 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, showed neuroprotective activity in vitro but limited efficacy in vivo.

- Resolution Strategy :

- Validate in silico binding affinity (e.g., molecular docking with acetylcholinesterase).

- Adjust pharmacokinetic parameters (e.g., logP via ester hydrolysis) to enhance blood-brain barrier permeability .

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Refinement Protocol :

Use SHELXL for least-squares minimization, incorporating hydrogen atom positions from DFT-optimized models.

Apply TWIN/BASF commands for twinned crystals.

Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Q. What advanced techniques ensure high-purity batches of this compound for pharmacological studies?

- Analytical Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.